molecular formula C16H26BF4ORh- B1357179 Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate CAS No. 207124-65-0

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Cat. No.: B1357179
CAS No.: 207124-65-0
M. Wt: 424.1 g/mol
InChI Key: RVVSQTPAHKVLPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

  • Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is unique due to its high catalytic activity and selectivity in hydrogenation, isomerization, and hydrosilylation reactions. Its stability and ease of handling make it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSQTPAHKVLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BF4ORh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 3
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 4
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

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